Glycidyl Palmitoleate

Descripción general

Descripción

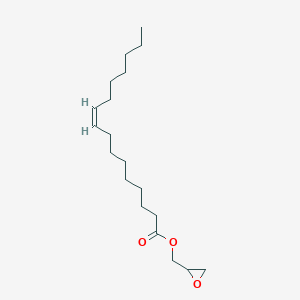

(+/-)-Oxiran-2-ylmethyl (9Z)-hexadec-9-enoate is a chemical compound that belongs to the class of esters It is characterized by the presence of an oxirane ring (epoxide) and a long-chain unsaturated fatty acid ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Glycidyl Palmitoleate typically involves the reaction of an epoxide with a long-chain unsaturated fatty acid. One common method is the esterification of (9Z)-hexadec-9-enoic acid with oxiran-2-ylmethanol under acidic or basic conditions. The reaction can be catalyzed by sulfuric acid or sodium hydroxide, and it is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced reactor designs can further optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-Oxiran-2-ylmethyl (9Z)-hexadec-9-enoate can undergo various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: The double bond in the unsaturated fatty acid chain can be reduced to form saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

Diols: Formed from the oxidation of the epoxide ring.

Saturated Esters: Resulting from the reduction of the double bond.

Functionalized Esters: Produced through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

(+/-)-Oxiran-2-ylmethyl (9Z)-hexadec-9-enoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mecanismo De Acción

The mechanism of action of Glycidyl Palmitoleate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This reactivity underlies its potential bioactivity and therapeutic applications.

Comparación Con Compuestos Similares

(+/-)-Oxiran-2-ylmethyl (9Z)-hexadec-9-enoate can be compared with other similar compounds, such as:

(3Z,6Z,9Z)-3,6,9-Octadecatriene: A polyene hydrocarbon pheromone with a similar unsaturated fatty acid structure.

Methyl 9(Z),11(E)-octadecadienoate: A conjugated linoleic acid ester with potential anticancer properties.

Actividad Biológica

Glycidyl palmitoleate, a glycidyl ester of palmitoleic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure and the biological implications it may have in various physiological processes. Below, we explore its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₉H₃₄O₃

- Molecular Weight : 310.47 g/mol

- CAS Number : 213738-77-3

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 402.3 ± 28.0 °C at 760 mmHg

- Flash Point : 154.4 ± 8.9 °C

This compound functions as an endocannabinoid (eCB) hydrolysis inhibitor, which increases levels of N-arachidonoyl ethanolamine and 2-arachidonoylglycerol in neurons. It inhibits fatty acid amide hydrolase and α/β-hydrolase domain 6, but does not affect monoacylglycerol lipase .

Anti-inflammatory Effects

Research indicates that palmitoleic acid and its derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that circulating levels of palmitoleic acid are correlated with improved insulin sensitivity and reduced inflammation in adipose tissue .

In vitro studies demonstrate that palmitoleic acid can enhance glucose uptake in adipocytes via AMPK activation, suggesting a role in metabolic regulation . Furthermore, the isomers of palmitoleic acid show varying degrees of anti-inflammatory activity, with specific isomers being more effective at lower concentrations compared to others .

Impact on Insulin Sensitivity

Palmitoleic acid has been identified as a beneficial lipokine that plays a crucial role in regulating systemic metabolism. A longitudinal study demonstrated that higher levels of circulating palmitoleate were associated with improved insulin sensitivity and glucose tolerance in non-diabetic individuals . The findings suggest that this compound may contribute to metabolic health by mitigating the adverse effects of excessive fatty acids on glucose metabolism.

Data Table: Biological Activity Overview

Case Studies

-

Insulin Sensitivity Study :

A study involving 1,234 non-diabetic participants showed that plasma palmitoleate levels were directly proportional to fat mass and correlated positively with whole-body insulin sensitivity (standardized regression coefficient , ). This indicates its potential as a therapeutic target for improving metabolic health . -

Adipocyte Function :

Research highlighted that palmitoleic acid can increase GLUT4 content in white adipocytes, leading to enhanced glucose uptake and improved metabolic function . This suggests that this compound could play a role in managing conditions like obesity and type 2 diabetes.

Propiedades

IUPAC Name |

oxiran-2-ylmethyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h7-8,18H,2-6,9-17H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEHVPCBXKCYHE-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.